1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Overview
Description
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a complex organic compound that features a quinoxaline moiety, a piperazine ring, and an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE involves multiple steps, starting with the preparation of the quinoxaline and indole intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The indole structure is typically prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinoxaline and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to DNA, inhibiting enzyme activity, or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2-carboxylate and quinoxaline-2,3-dione.
Indole Derivatives: Compounds with similar indole structures, such as indole-3-acetic acid and indole-3-carbinol.
Piperazine Derivatives: Compounds with similar piperazine structures, such as N-phenylpiperazine and N-methylpiperazine.
Uniqueness
1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is unique due to its combination of quinoxaline, piperazine, and indole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-20(34)33-14-13-22-19-23(11-12-26(22)33)37(35,36)32-17-15-31(16-18-32)28-27(21-7-3-2-4-8-21)29-24-9-5-6-10-25(24)30-28/h2-12,19H,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNAHVRIIFRMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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